molecular formula C11H4Cl2N4 B009468 (2,5-Dichloroanilino)ethenetricarbonitrile CAS No. 106484-97-3

(2,5-Dichloroanilino)ethenetricarbonitrile

Cat. No. B009468
M. Wt: 263.08 g/mol
InChI Key: SCMCIRPRWFGYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichloroanilino)ethenetricarbonitrile, also known as DCACN, is a chemical compound that has been widely used in scientific research due to its unique properties. DCACN is a highly reactive molecule that can be easily synthesized and has a wide range of applications in various fields such as biochemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of (2,5-Dichloroanilino)ethenetricarbonitrile involves the formation of a Michael adduct with thiol and amine groups. The reaction proceeds through the attack of the thiol or amine group on the electron-deficient carbon atom of the (2,5-Dichloroanilino)ethenetricarbonitrile molecule, followed by the elimination of a chloride ion. This results in the formation of a stable adduct, which can be easily detected and quantified.

Biochemical And Physiological Effects

(2,5-Dichloroanilino)ethenetricarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2,5-Dichloroanilino)ethenetricarbonitrile has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

(2,5-Dichloroanilino)ethenetricarbonitrile has several advantages as a reagent in laboratory experiments. It is a highly reactive molecule that can be easily synthesized and has a wide range of applications. However, it also has some limitations, such as its toxicity and instability in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2,5-Dichloroanilino)ethenetricarbonitrile in scientific research. One potential application is in the development of new cancer therapies, as (2,5-Dichloroanilino)ethenetricarbonitrile has been shown to induce apoptosis in cancer cells. Another potential direction is in the development of new materials, such as polymeric materials with improved mechanical properties, using (2,5-Dichloroanilino)ethenetricarbonitrile as a building block. Additionally, (2,5-Dichloroanilino)ethenetricarbonitrile can be used as a tool for the detection and quantification of thiols and amines in biological samples, which has important implications for the study of various diseases.

Synthesis Methods

(2,5-Dichloroanilino)ethenetricarbonitrile can be synthesized by reacting 2,5-dichloroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes an intramolecular cyclization to form the final product.

Scientific Research Applications

(2,5-Dichloroanilino)ethenetricarbonitrile has been extensively used in scientific research as a reagent for the detection and quantification of thiols and amines. It has also been used as a building block for the synthesis of various organic compounds such as polymeric materials, dyes, and pharmaceuticals.

properties

CAS RN

106484-97-3

Product Name

(2,5-Dichloroanilino)ethenetricarbonitrile

Molecular Formula

C11H4Cl2N4

Molecular Weight

263.08 g/mol

IUPAC Name

2-(2,5-dichloroanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H4Cl2N4/c12-8-1-2-9(13)10(3-8)17-11(6-16)7(4-14)5-15/h1-3,17H

InChI Key

SCMCIRPRWFGYNK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl

Other CAS RN

106484-97-3

synonyms

(2,5-dichloroanilino)ethenetricarbonitrile
2,5-DCAETCN

Origin of Product

United States

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